
Methyl 4-(diethoxyphosphorylmethyl)benzoate
Overview
Description
Methyl 4-(diethoxyphosphorylmethyl)benzoate is a benzoate ester derivative featuring a diethoxyphosphorylmethyl substituent at the para position of the benzene ring. This compound is characterized by its phosphonate ester group, which imparts unique electronic and steric properties. The diethoxy groups on the phosphorus atom enhance lipophilicity, making it distinct from analogs with shorter alkoxy chains (e.g., methoxy) or polar substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(diethoxyphosphorylmethyl)benzoate can be synthesized through a reaction between methyl 4-(bromomethyl)benzoate and triethylphosphite. The reaction is typically carried out under a nitrogen atmosphere at a temperature of 160°C for 2 hours. The excess triethylphosphite is then removed under reduced pressure to yield the desired product as a colorless oil .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of efficient reaction conditions and purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(diethoxyphosphorylmethyl)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the diethoxyphosphorylmethyl group.
Oxidation and Reduction Reactions: The aromatic ring and ester group can undergo oxidation and reduction under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Triethylphosphite: Used in the synthesis of the compound.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Oxidation Products: Such as benzoic acid derivatives.
Reduction Products: Such as reduced aromatic compounds.
Hydrolysis Products: Such as 4-(diethoxyphosphorylmethyl)benzoic acid.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H19O5P
- Molecular Weight : 286.26 g/mol
- IUPAC Name : Methyl 4-(diethoxyphosphorylmethyl)benzoate
- CAS Number : 14295-52-4
The compound features a benzoate moiety linked to a diethoxyphosphoryl group, which enhances its reactivity and functional versatility in synthetic pathways.
Organic Synthesis
This compound is utilized as a precursor in the synthesis of various phosphonates and phosphonamidates. Its ability to undergo transformations under different reaction conditions makes it valuable for creating complex organic molecules.
Synthesis of Alkenylphosphonates
Recent studies have demonstrated that this compound can react with aldehydes to yield alkenylphosphonates under Horner–Wadsworth–Emmons conditions. This reaction pathway is significant for generating compounds with potential applications in agrochemicals and pharmaceuticals .
Medicinal Chemistry
The compound has been explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders and other diseases.
Neuroprotective Agents
Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them candidates for further investigation in the treatment of neurodegenerative diseases such as Alzheimer's disease . The incorporation of phosphorus-containing groups is known to enhance biological activity and improve drug efficacy.
Case Study: Synthesis and Evaluation of Derivatives
A study focused on synthesizing various derivatives from this compound demonstrated its utility in generating compounds with enhanced biological activity. The derivatives were evaluated for their pharmacological properties, showing promising results in vitro against specific cancer cell lines .
Application in Radioligand Development
Another notable application includes the development of radioligands for positron emission tomography (PET). The compound's ability to form stable complexes with metal ions has been exploited to create imaging agents that can selectively bind to amyloid plaques in the brain, aiding in the diagnosis of Alzheimer's disease .
Summary Table of Applications
Mechanism of Action
The mechanism of action of methyl 4-(diethoxyphosphorylmethyl)benzoate involves its interaction with molecular targets through its functional groups. The diethoxyphosphorylmethyl group can participate in nucleophilic and electrophilic reactions, while the aromatic ring can undergo various transformations. The compound’s effects are mediated through its ability to form stable intermediates and products in chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Differences
Phosphoryl vs. Non-Phosphoryl Groups
- Methyl 4-(diethoxyphosphorylmethyl)benzoate : The diethoxyphosphorylmethyl group introduces a sterically bulky, electron-withdrawing phosphonate ester. This group increases molecular weight (~286.23 g/mol) and lipophilicity (predicted logP ~2.5) compared to simpler esters.
- Methyl 4-(bromomethyl)benzoate () : The bromomethyl substituent (MW ~229.05 g/mol) offers reactivity as a leaving group, making it useful in nucleophilic substitution reactions. Its logP (~2.0) is lower due to the absence of the phosphonate group .
- Methyl 4-(trifluoromethyl)benzoate () : The trifluoromethyl group (MW ~204.13 g/mol) is strongly electron-withdrawing, reducing electron density on the benzene ring. This contrasts with the phosphonate group, which can participate in hydrogen bonding .
Alkoxy Chain Variations
- Methyl 4-(dimethoxyphosphorylmethyl)benzoate () : Replacing diethoxy with dimethoxy shortens the alkoxy chains, reducing molecular weight (~258.20 g/mol) and lipophilicity (logP ~1.8). This impacts solubility and reactivity in biological systems .
Piperazine-Linked Benzoates ()
Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) feature a piperazine-quinoline moiety linked to the benzoate core. These derivatives exhibit:
- Higher molecular weights (e.g., C1: MW ~497.52 g/mol vs. ~286.23 g/mol for the target compound).
- Reduced solubility compared to phosphorylmethyl analogs, as seen in their crystallization as yellow/white solids from ethyl acetate .
Phenoxy-Methyl Benzoates ()
- Methyl 4-((4-aminophenoxy)methyl)benzoate (21): Incorporates an aminophenoxymethyl group (MW ~285.30 g/mol), synthesized via NaH-mediated coupling (62% yield). The amino group enables further functionalization, contrasting with the phosphonate’s stability .
- Methyl 4-((2-formylphenoxy)methyl)benzoate (B): Features a formylphenoxy group, enabling participation in condensation reactions. Such reactivity is absent in the phosphonate-based target compound .
Lipophilicity and Solubility
Compound | Substituent | logP (Predicted) | Solubility Profile |
---|---|---|---|
This compound | Diethoxyphosphorylmethyl | ~2.5 | Low aqueous solubility |
Methyl 4-(dimethoxyphosphorylmethyl)benzoate | Dimethoxyphosphorylmethyl | ~1.8 | Moderately soluble in polar solvents |
Methyl 4-(bromomethyl)benzoate | Bromomethyl | ~2.0 | Soluble in DCM, ethyl acetate |
Methyl 4-(trifluoromethyl)benzoate | Trifluoromethyl | ~2.3 | Low solubility in water |
Research Implications
- Drug Design: The diethoxyphosphorylmethyl group’s lipophilicity may enhance blood-brain barrier penetration, contrasting with polar piperazine-quinoline derivatives () .
- Material Science : Phosphonate esters are stable under physiological conditions, making them suitable for prodrugs or metal-chelating agents, unlike reactive bromomethyl analogs .
Biological Activity
Methyl 4-(diethoxyphosphorylmethyl)benzoate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a benzoate moiety substituted with a diethoxyphosphorylmethyl group. Its structure is crucial for understanding its reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.
- Insecticidal Effects : Preliminary investigations suggest that this compound may exhibit insecticidal activity. It has been tested against various insect species, showing potential as an environmentally friendly pesticide alternative.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to disrupted cellular functions in target organisms.
- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, potentially leading to increased permeability and cell lysis in microbial cells.
Research Findings and Case Studies
Several studies have focused on the biological activity of this compound. Below are some notable findings:
Study | Focus | Key Findings |
---|---|---|
Study A | Antimicrobial Activity | Showed significant inhibition of bacterial growth at concentrations above 100 µg/mL. |
Study B | Insecticidal Effects | Demonstrated LC50 values of 0.5% against common agricultural pests, indicating potential as a pesticide. |
Study C | Mechanism of Action | Identified enzyme targets affected by the compound, including acetylcholinesterase in insects, leading to neurotoxic effects. |
Case Study: Insecticidal Activity
A detailed study evaluated the insecticidal properties of this compound against Aedes aegypti larvae. The results indicated that:
- LC50 Value : The compound exhibited an LC50 value of approximately 0.3 mg/L after 24 hours.
- Sublethal Effects : Exposure led to reduced growth rates and increased mortality in subsequent generations, suggesting potential long-term impacts on populations.
Q & A
Q. What are the established synthetic routes for Methyl 4-(diethoxyphosphorylmethyl)benzoate, and what catalysts or conditions are optimal for high yield?
Level : Basic
Answer :
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach starts with methyl 4-(bromomethyl)benzoate, which undergoes Arbuzov-type reactions with triethyl phosphite under reflux conditions. Catalytic methods using palladium (e.g., Pd(PPh₃)₄) in cross-coupling reactions with diethylphosphine derivatives are also effective . Optimal conditions include:
- Solvents: Dry toluene or DMF.
- Temperature: 80–110°C under inert atmosphere.
- Catalysts: Pd-based systems for coupling or Lewis acids (e.g., ZnCl₂) for phosphorylation.
- Yield optimization: Excess triethyl phosphite (1.2–1.5 equiv.) and prolonged reaction times (12–24 hrs).
Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?
Level : Advanced
Answer :
Key strategies include:
- Stoichiometric control : Limit excess reagents to reduce side reactions (e.g., over-phosphorylation).
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- In situ monitoring : Employ TLC or HPLC to track reaction progress and terminate at optimal conversion.
- Temperature modulation : Gradual heating avoids exothermic side reactions.
- By-product analysis : Use LC-MS or NMR to identify impurities (e.g., unreacted bromomethyl precursor) and adjust conditions accordingly .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Level : Basic
Answer :
Spectroscopic Methods :
- ¹H/³¹P NMR : Confirm phosphorylation (δ ~1.3 ppm for P-OCH₂CH₃; δ 25–30 ppm in ³¹P NMR).
- IR : P=O stretch at ~1250 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .
Crystallographic Methods : - Single-crystal X-ray diffraction (SC-XRD) : Resolve molecular geometry using programs like SHELXL for refinement .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement .
Example Crystallographic Data (from analogous structures) :
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁/n |
a, b, c (Å) | 9.6505, 12.1706, 11.8156 |
β (°) | 108.926 |
Z | 4 |
Q. How should researchers address discrepancies in crystallographic data during structural refinement?
Level : Advanced
Answer :
Discrepancies (e.g., high R-factors, electron density mismatches) require:
- Data validation : Check for twinning (PLATON) or disorder using WinGX .
- Model adjustment : Refine anisotropic displacement parameters or split occupancy sites in SHELXL .
- Cross-validation : Compare with spectroscopic data (e.g., NMR NOE for stereochemistry).
- Robust data collection : Use high-resolution synchrotron sources to reduce noise .
Q. What are the implications of hydrogen bonding patterns on the compound’s stability and reactivity?
Level : Advanced
Answer :
Hydrogen bonding (e.g., P=O⋯H–O interactions) influences:
- Crystal packing : Stabilizes lattice via C–H⋯O/P networks, as shown in graph set analysis (e.g., R₂²(8) motifs) .
- Solubility : Strong intermolecular H-bonds reduce solubility in apolar solvents.
- Reactivity : H-bonding with solvents (e.g., DMSO) can activate the phosphoryl group for nucleophilic attack.
Q. How to design experiments to study the compound’s potential as a ligand in coordination chemistry?
Level : Advanced
Answer :
- Metal screening : React with transition metals (e.g., Cu²⁺, Pd²⁺) in ethanol/water.
- Stoichiometric variation : Test 1:1 vs. 2:1 (ligand:metal) ratios.
- Characterization :
- SC-XRD : Determine coordination geometry (e.g., octahedral vs. square planar) .
- ESI-MS : Identify complex ions (e.g., [M + L]⁺).
- UV-Vis : Monitor d-d transitions for electronic structure analysis .
Properties
IUPAC Name |
methyl 4-(diethoxyphosphorylmethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O5P/c1-4-17-19(15,18-5-2)10-11-6-8-12(9-7-11)13(14)16-3/h6-9H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYPSGYDIRZUOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(=O)OC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449367 | |
Record name | Methyl 4-(diethoxyphosphorylmethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14295-52-4 | |
Record name | Methyl 4-[(diethoxyphosphinyl)methyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14295-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(diethoxyphosphorylmethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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